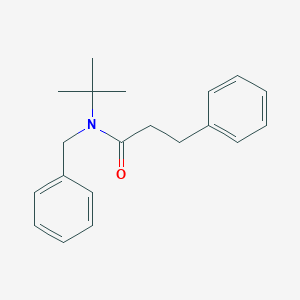
1-Methylpiperidin-4-yl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidin-4-yl 3-chlorobenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 3-chlorobenzoic acid 1-methyl-4-piperidinyl ester and has the molecular formula C13H16ClNO2. The purpose of
Mecanismo De Acción
The exact mechanism of action of 1-Methylpiperidin-4-yl 3-chlorobenzoate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. It may also interact with voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticonvulsant, analgesic, and anti-inflammatory activities. It has been found to increase the threshold for seizures and reduce the severity of convulsions in animal models. It also exhibits significant analgesic effects by inhibiting the release of pain mediators such as prostaglandins and bradykinin. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Methylpiperidin-4-yl 3-chlorobenzoate in lab experiments is its potent pharmacological activity. This compound has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities at relatively low doses. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage.
Direcciones Futuras
There are several potential future directions for research on 1-Methylpiperidin-4-yl 3-chlorobenzoate. One area of interest is the development of more potent and selective analogs of this compound for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of research is the investigation of the mechanism of action of this compound in more detail, which could provide insights into the development of new drugs for various diseases. Additionally, there is potential for the use of this compound in the development of new anti-inflammatory agents for the treatment of chronic inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-Methylpiperidin-4-yl 3-chlorobenzoate involves the reaction of 3-chlorobenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a white crystalline solid.
Aplicaciones Científicas De Investigación
1-Methylpiperidin-4-yl 3-chlorobenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. It has also been investigated for its potential as a drug candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
Fórmula molecular |
C13H16ClNO2 |
|---|---|
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C13H16ClNO2/c1-15-7-5-12(6-8-15)17-13(16)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3 |
Clave InChI |
DEBKOGNIISILTK-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)
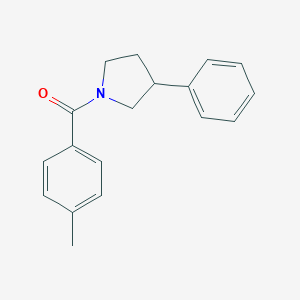
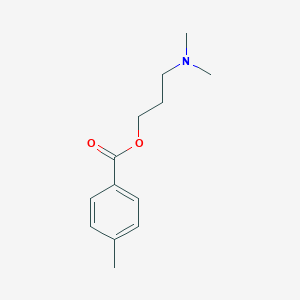
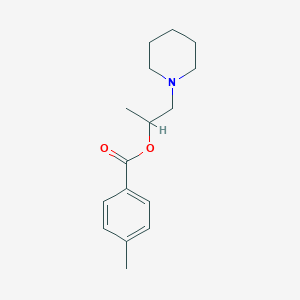
![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)




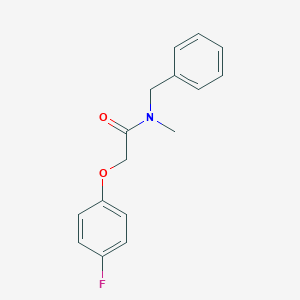
![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
